molecular formula C12H17N3O B181734 1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone CAS No. 91646-45-6

1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone

Cat. No. B181734
CAS RN: 91646-45-6
M. Wt: 219.28 g/mol
InChI Key: PRAAXUFHOPUWRQ-UHFFFAOYSA-N
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Description

“1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone” is a chemical compound with the molecular formula C12H17N3O . It has a molecular weight of 219.29 . The IUPAC name for this compound is 3-(4-acetyl-1-piperazinyl)aniline .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H17N3O/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(13)9-12/h2-4,9H,5-8,13H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 219.28 .

Safety and Hazards

This compound may cause skin and eye irritation, and may be harmful if inhaled . It is classified as a respiratory irritant .

Mechanism of Action

Mode of Action

The exact mode of action of 1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone is currently unknown due to the lack of specific studies on this compound . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name

1-[4-(2-aminophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-10(16)14-6-8-15(9-7-14)12-5-3-2-4-11(12)13/h2-5H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAAXUFHOPUWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359094
Record name 1-[4-(2-Aminophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91646-45-6
Record name 1-[4-(2-Aminophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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